N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a compound that features a thiazole ring, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves the reaction of 1,3-thiazole derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as zinc oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides: Exhibits analgesic and anti-inflammatory properties.
Uniqueness
N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H10F3N3O2S2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C15H10F3N3O2S2/c16-15(17,18)23-11-3-1-9(2-4-11)13-20-10(8-25-13)7-12(22)21-14-19-5-6-24-14/h1-6,8H,7H2,(H,19,21,22) |
InChI Key |
NAVJBWYRWKFWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=NC=CS3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.